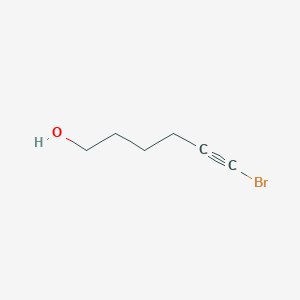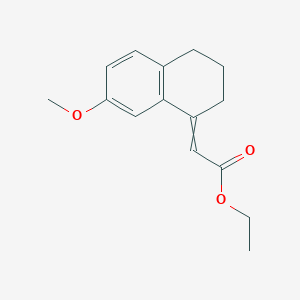
Ethyl (7-methoxy-1,2,3,4-tetrahydro-1-naphthylidene)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl (7-methoxy-1,2,3,4-tetrahydro-1-naphthylidene)acetate” is a chemical compound. Unfortunately, there is limited information available about this specific compound1. However, it appears to be related to the class of compounds known as tetrahydro-1-naphthylamines2, which are derivatives of naphthalene1.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For example, the synthesis of (2S)-7-methoxy-1, 2, 3, 4-tetrahydro-2-naphthylamine was achieved via the optical resolution of 2-(3-methoxybenzyl)succinic acid2. However, the specific synthesis process for “Ethyl (7-methoxy-1,2,3,4-tetrahydro-1-naphthylidene)acetate” is not readily available2.Molecular Structure Analysis
The molecular structure of “Ethyl (7-methoxy-1,2,3,4-tetrahydro-1-naphthylidene)acetate” is not explicitly available. However, the structure of a related compound, 1,2,3,4-tetrahydronaphthalene, is available and it has a molecular weight of 132.20231.Chemical Reactions Analysis
The specific chemical reactions involving “Ethyl (7-methoxy-1,2,3,4-tetrahydro-1-naphthylidene)acetate” are not readily available. However, tetrahydro-1-naphthylamines and their derivatives are known to undergo various chemical reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of “Ethyl (7-methoxy-1,2,3,4-tetrahydro-1-naphthylidene)acetate” are not readily available. However, a related compound, 1-Ethyl-7-methoxy-1,2,3,4-tetrahydroquinoline, has a molecular weight of 191.27 and is a liquid at room temperature4.Safety And Hazards
The safety and hazards associated with “Ethyl (7-methoxy-1,2,3,4-tetrahydro-1-naphthylidene)acetate” are not readily available. However, it’s always important to handle chemical compounds with care, using personal protective equipment and ensuring adequate ventilation5.
Orientations Futures
The future directions for research on “Ethyl (7-methoxy-1,2,3,4-tetrahydro-1-naphthylidene)acetate” are not readily available. However, given the interest in tetrahydro-1-naphthylamines and their derivatives, it’s likely that further research will continue to explore their potential applications2.
Please note that this analysis is based on the limited information available and may not fully cover “Ethyl (7-methoxy-1,2,3,4-tetrahydro-1-naphthylidene)acetate”. For a more comprehensive analysis, please refer to specific scientific literature or databases.
Propriétés
Numéro CAS |
6836-20-0 |
|---|---|
Nom du produit |
Ethyl (7-methoxy-1,2,3,4-tetrahydro-1-naphthylidene)acetate |
Formule moléculaire |
C15H18O3 |
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
ethyl 2-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)acetate |
InChI |
InChI=1S/C15H18O3/c1-3-18-15(16)9-12-6-4-5-11-7-8-13(17-2)10-14(11)12/h7-10H,3-6H2,1-2H3 |
Clé InChI |
HMCZXRUEDOKTLT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C1CCCC2=C1C=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



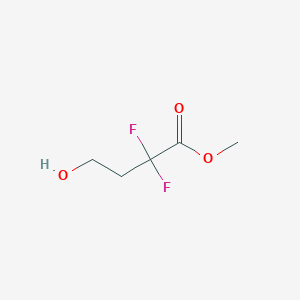
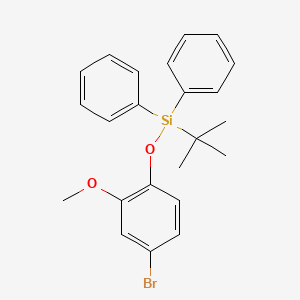
![Cyclohexanone, 2-[2-(4-chlorophenyl)-2-oxoethyl]-](/img/structure/B8673250.png)
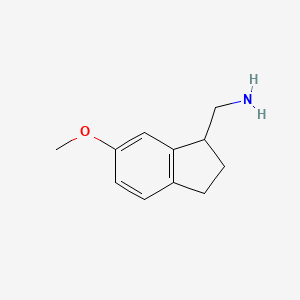
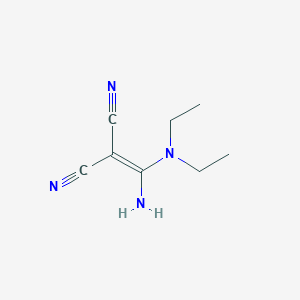
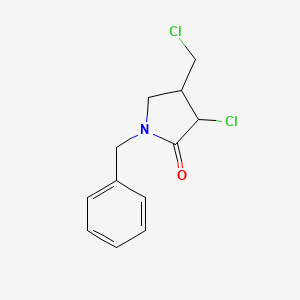
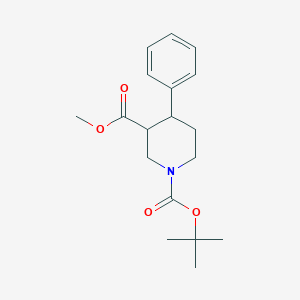
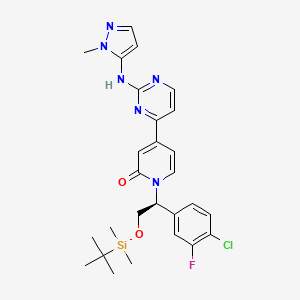
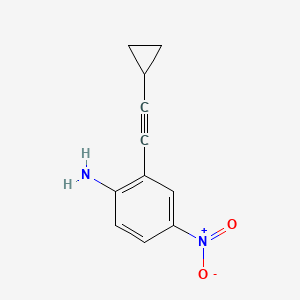
![5-Iodo-benzo[b]thiophene-2-carboxylic acid ethyl ester](/img/structure/B8673305.png)
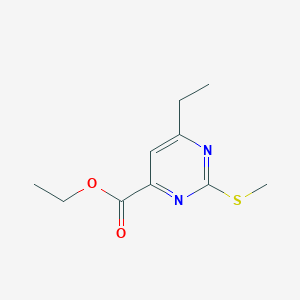
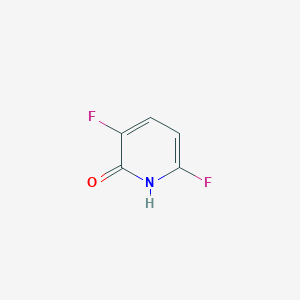
![(2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-yl) methanol](/img/structure/B8673331.png)
